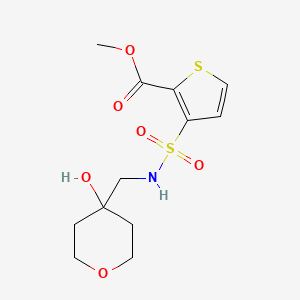

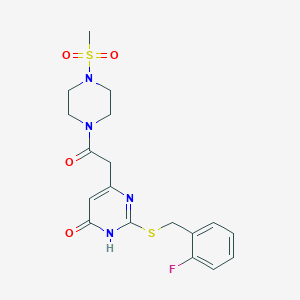

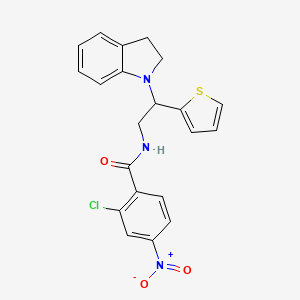

methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate” often involves the use of 2H-pyrans (2HPs), which are key intermediates in the construction of many structures . The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones, the so-called 1-oxatriene pathway .Molecular Structure Analysis

The molecular structure of this compound includes a 2H-pyran ring, which is a structural motif present in many natural products . The 2H-pyran ring is often associated with instability due to the heterocyclic ring, which makes these heterocycles establish an equilibrium with their opened isomeric forms .Chemical Reactions Analysis

The chemical reactions involving 2H-pyrans, a key component of the compound, are influenced by different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes . The synthesis methods reported in recent literature to access 2HPs are versatile .科学的研究の応用

Synthesis Techniques

A significant area of application involves innovative synthesis methods. For instance, the development of one-pot synthesis strategies for tetrasubstituted thiophenes through [3 + 2] annulation strategies highlights the compound's role in facilitating efficient and economical synthesis processes. This method leverages the reaction of methyl thioglycolate and pyranone derivatives in the presence of triethylamine, leading to the formation of pyranothiophenes, which are valuable in various chemical transformations (Sahu et al., 2015).

Heterocyclic Compound Exploration

The compound is also integral in studying and synthesizing new heterocyclic systems. Research into the annelation of the 2-aminopyran-4-one ring to condensed thiophenes, for example, has led to the discovery of previously unreported heterocyclic structures. These findings are crucial for expanding the chemical space of heterocycles with potential applications in drug discovery and material science (Volovenko et al., 1983).

Fluorescence Properties

Another research avenue involves investigating the fluorescence properties of pyrone derivatives synthesized using similar chemical frameworks. These studies are pivotal for developing new fluorescent materials with applications ranging from biochemical sensors to electronic devices (Mizuyama et al., 2008).

Sulfamoylation Techniques

The compound's structure lends itself to regioselective sulfamoylation techniques, facilitating concise syntheses of small molecule inhibitors. This method represents a significant advancement over traditional synthesis approaches, offering a more straightforward route to producing complex molecules with potential therapeutic applications (Miller et al., 2015).

特性

IUPAC Name |

methyl 3-[(4-hydroxyoxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6S2/c1-18-11(14)10-9(2-7-20-10)21(16,17)13-8-12(15)3-5-19-6-4-12/h2,7,13,15H,3-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMSBOKHYRNCCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B2797316.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2797325.png)

![2-{(E)-[(3,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2797326.png)

![(4S)-2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2797329.png)

![4-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2797335.png)

![2-(2,6-dimethylmorpholino)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2797336.png)